molecular formula C14H15ClN2O B1358660 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 923975-81-9

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No. B1358660
CAS RN: 923975-81-9
M. Wt: 262.73 g/mol
InChI Key: MCJKYGYSKUJURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one (DCP) is a cyclic organic compound that has a wide range of applications in both scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of ways, and has been studied extensively in recent years due to its potential for use in a number of different applications.

Scientific Research Applications

Antimycobacterial Activity

A significant application of compounds related to 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is in antimycobacterial activity. Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, including a variant of this compound, demonstrating potent in vitro activity against Mycobacterium tuberculosis (Kumar et al., 2010).

Molecular Diversity in Chemical Reactions

Han et al. (2020) explored the molecular diversity of triphenylphosphine-promoted reactions involving electron-deficient alkynes and arylidene Meldrum acid, resulting in the synthesis of various 7,9-diazaspiro[4.5]dec-1-enes (Han et al., 2020).

Microwave-Assisted Synthesis for Antimicrobial Assay

Shroff et al. (2022) investigated the microwave-assisted synthesis of novel spiro diarylidenes, which included 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one derivatives. These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains (Shroff et al., 2022).

Synthesis for Antibacterial and Antifungal Agents

Thanusu et al. (2011) focused on the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, demonstrating their potential as new classes of antibacterial and antifungal agents (Thanusu et al., 2011).

Synthesis of Spirodiclofen

Zhao Jin-hao (2009) reported on the synthesis of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene-4-ol, a key intermediate in the production of spirodiclofen, a compound structurally related to 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one (Zhao Jin-hao, 2009).

Crystal Structure Analysis

Wang et al. (2011) conducted a study on the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, providing insights into the molecular geometry of similar compounds (Wang et al., 2011).

Mechanism of Action

properties

IUPAC Name

3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJKYGYSKUJURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.